N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an oxadiazole ring linked through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The oxadiazole ring is often synthesized via cyclization reactions involving nitriles and hydrazides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE is unique due to its combination of a brominated pyrazole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C18H19BrN6O3 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-[2-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H19BrN6O3/c1-11-15(19)12(2)25(23-11)10-14(26)20-8-9-21-17(27)18-22-16(24-28-18)13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,20,26)(H,21,27) |
InChI Key |
HDSGYWUKGUWINY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3)C)Br |
Origin of Product |
United States |
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